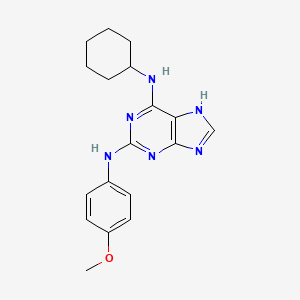
N~6~-Cyclohexyl-N~2~-(4-methoxyphenyl)-7H-purine-2,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N6-Cyclohexyl-N2-(4-methoxyphenyl)-9H-purine-2,6-diamine: is a synthetic organic compound belonging to the purine class of molecules. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound features a cyclohexyl group and a methoxyphenyl group attached to the purine core, which may impart unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N6-Cyclohexyl-N2-(4-methoxyphenyl)-9H-purine-2,6-diamine typically involves multi-step organic reactions. A common approach might include:
Formation of the Purine Core: Starting from a suitable precursor such as 2,6-diaminopurine, the purine core is constructed through cyclization reactions.
Introduction of Substituents: The cyclohexyl and methoxyphenyl groups are introduced via nucleophilic substitution reactions. This may involve the use of cyclohexylamine and 4-methoxyphenylamine as reagents.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Catalysts: To enhance reaction rates and selectivity.
Automated Purification Systems: For efficient separation and purification of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions could target the purine core or the substituents, potentially yielding amine or alcohol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the purine ring or the substituents.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Amine or alcohol derivatives.
Substitution Products: Various substituted purine derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Novel Compounds:
Biology:
Enzyme Inhibition Studies: Investigated for its potential to inhibit specific enzymes, particularly those involved in nucleotide metabolism.
Medicine:
Drug Development: Explored as a lead compound for the development of new therapeutic agents, particularly in the treatment of cancer or viral infections.
Industry:
Material Science:
Mécanisme D'action
The mechanism of action of N6-Cyclohexyl-N2-(4-methoxyphenyl)-9H-purine-2,6-diamine would depend on its specific biological target. Generally, purine derivatives can interact with enzymes or receptors involved in nucleotide metabolism or signaling pathways. The cyclohexyl and methoxyphenyl groups may enhance binding affinity or selectivity for specific molecular targets.
Comparaison Avec Des Composés Similaires
N6-Benzyladenine: A purine derivative with a benzyl group instead of a cyclohexyl group.
N6-Furfuryladenine: A purine derivative with a furfuryl group instead of a methoxyphenyl group.
N6-Isopentenyladenine: A purine derivative with an isopentenyl group.
Uniqueness: N6-Cyclohexyl-N2-(4-methoxyphenyl)-9H-purine-2,6-diamine is unique due to the combination of cyclohexyl and methoxyphenyl groups, which may confer distinct chemical and biological properties compared to other purine derivatives.
Propriétés
Numéro CAS |
789488-36-4 |
|---|---|
Formule moléculaire |
C18H22N6O |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
6-N-cyclohexyl-2-N-(4-methoxyphenyl)-7H-purine-2,6-diamine |
InChI |
InChI=1S/C18H22N6O/c1-25-14-9-7-13(8-10-14)22-18-23-16-15(19-11-20-16)17(24-18)21-12-5-3-2-4-6-12/h7-12H,2-6H2,1H3,(H3,19,20,21,22,23,24) |
Clé InChI |
OUXOVJOBGZNCCR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)NC2=NC3=C(C(=N2)NC4CCCCC4)NC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


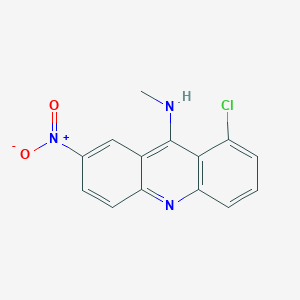
![4-Amino-6-(1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-5(6H)-one](/img/structure/B12923527.png)
![4-Chloro-2-ethyl-5-[1-(4-methylphenyl)propoxy]pyridazin-3(2H)-one](/img/structure/B12923535.png)
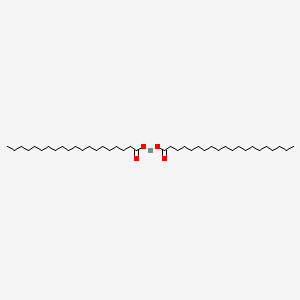
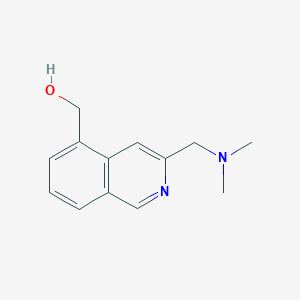
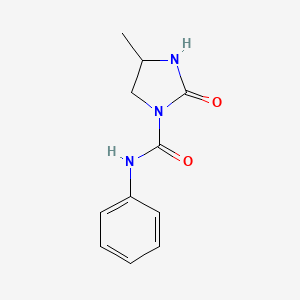
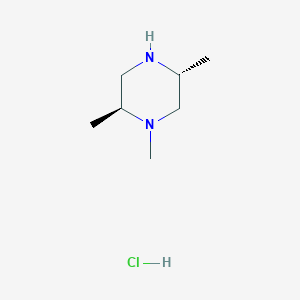

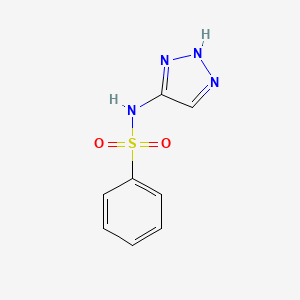
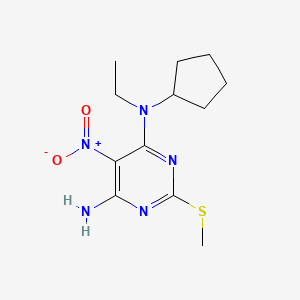
![5-Fluoro-3-hydroxy-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12923586.png)
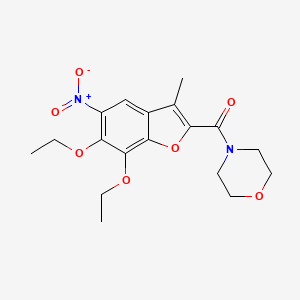
![6-Methyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12923599.png)
![4-(4-Methoxyphenyl)-4H-cyclopenta[C]cinnoline](/img/structure/B12923602.png)
